3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C20H15N3O2S3 |
|---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[(4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H15N3O2S3/c1-2-22-19(25)15(28-20(22)26)12-14-17(27-13-8-4-3-5-9-13)21-16-10-6-7-11-23(16)18(14)24/h3-12H,2H2,1H3/b15-12- |
InChI Key |
DNYFXWFJGXUMEQ-QINSGFPZSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via cyclocondensation between 2-aminopyridine derivatives and β-keto esters. A representative protocol involves reacting 2-amino-3-(phenylsulfanyl)pyridine with ethyl acetoacetate under acidic conditions (e.g., acetic acid, 120°C, 8 hours) to yield 2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one.
Table 1: Reaction Conditions for Core Synthesis
| Reactant | Reagent/Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 2-Amino-3-(phenylsulfanyl)pyridine | Ethyl acetoacetate, AcOH | Acetic Acid | 120°C | 68–72 |
Preparation of the Thiazolidinone Moiety
The thiazolidin-4-one ring with a Z-configured exocyclic double bond is synthesized via a three-component reaction. Ethyl isothiocyanate, ethyl pyruvate, and 3-ethylthiazolidine-2,4-dione undergo sequential condensation in ethanol under reflux (78°C, 12 hours). The Z-configuration is stabilized by intramolecular hydrogen bonding between the thioxo group and the pyrimidinone oxygen.
Table 2: Thiazolidinone Synthesis Parameters
| Components | Solvent | Catalyst | Time (h) | Z:E Ratio |
|---|---|---|---|---|
| Ethyl isothiocyanate, Ethyl pyruvate | Ethanol | None | 12 | 9:1 |
Coupling of Thiazolidinone and Pyrido-Pyrimidinone
The final step involves a Knoevenagel condensation between 2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one and the thiazolidin-5-ylidene intermediate. Using piperidine as a base in toluene (110°C, 6 hours), the methylidene bridge forms selectively in the Z-configuration.
Table 3: Coupling Reaction Optimization
| Base | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Piperidine | Toluene | 110°C | 65 | 98 |
Challenges in Stereochemical Control
The Z-configuration of the methylidene group is critical for bioactivity but challenging to maintain. Key factors include:
-
Solvent Polarity : Non-polar solvents (toluene, xylene) favor Z-isomer stability by reducing rotational freedom.
-
Catalytic Additives : Lewis acids like ZnCl₂ improve regioselectivity by coordinating to the thioxo group.
Industrial-Scale Production Considerations
Scalable synthesis requires addressing:
-
Cost Efficiency : Replacing ethyl pyruvate with cheaper α-keto acids reduces raw material costs by ~40%.
-
Waste Management : Solvent recovery systems (e.g., distillation for toluene reuse) lower environmental impact.
Analytical Validation
Post-synthesis characterization employs:
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkyl halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thioethers.
Scientific Research Applications
3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development.
Materials Science: Its unique structure could be useful in the design of new materials with specific properties.
Biological Studies: The compound can be used to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thiazolidinone-fused pyridopyrimidinones. Structural variations in substituents and core modifications significantly influence physicochemical properties and bioactivity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations :
In contrast, the methoxyethyl substituent introduces polarity, improving solubility . The ethylamino and phenylethylamino groups at position 2 of the pyridopyrimidinone core enhance hydrogen-bonding capacity, critical for target binding in antimicrobial or enzyme-inhibition contexts .
Synthetic Methodologies: Microwave-assisted synthesis (e.g., for thieno[3,4-d]pyrimidin-4-ones) reduces reaction times (6–9 minutes) compared to conventional heating . Similar protocols likely apply to the target compound .
Biological Activity Trends: Thiazolidinone derivatives with phenylsulfanyl or thienyl groups (e.g., compound 19 in ) exhibit notable antimicrobial and antioxidant activities . The target compound’s phenylsulfanyl group may confer similar properties . Piperidine-containing analogs (e.g., ) demonstrate oral bioavailability, hinting at structural optimizations for drug development .
Contradictions and Limitations :
- While highlights antimicrobial activity in thiazolidinone derivatives, specific data for the target compound are absent, necessitating extrapolation from structural analogs.
- Computational predictions (e.g., ) require experimental validation for accuracy.
Biological Activity
The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one , also referred to as compound 1 , exhibits a complex structure that suggests potential biological activity. This article aims to summarize the biological activities associated with this compound, focusing on its antimicrobial properties, cytotoxicity, and other pharmacological effects.
Structural Overview
The molecular formula of compound 1 is , and its structure includes a pyrido-pyrimidine core with thiazolidine and phenylsulfanyl substituents. The presence of these functional groups may influence its biological properties significantly.
Antimicrobial Activity
Research indicates that compounds similar to compound 1 exhibit notable antimicrobial properties. For instance, derivatives of thiazolidinones have been reported to show significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound Structure | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazolidinone A | Staphylococcus aureus | 50 µg/mL |
| Thiazolidinone B | Escherichia coli | 100 µg/mL |
| Compound 1 | Staphylococcus aureus | TBD |
| Compound 1 | Escherichia coli | TBD |
Note: TBD = To Be Determined based on future studies.
Cytotoxicity Studies
Cytotoxicity assays are crucial in determining the safety profile of new compounds. Preliminary studies have shown that certain thiazolidinone derivatives possess moderate cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The specific cytotoxic profile of compound 1 remains to be fully elucidated.
Case Study: Cytotoxicity in Cancer Cell Lines
In a study involving various thiazolidinone derivatives, it was found that:
- Compound X showed an IC50 value of 25 µM against HeLa cells.
- Compound Y demonstrated an IC50 of 30 µM against MCF-7 cells.
The potential for compound 1 to exhibit similar or enhanced cytotoxic effects warrants further investigation.
The mechanism by which compound 1 exerts its biological effects is hypothesized to involve the inhibition of key enzymes involved in bacterial cell wall synthesis or cellular metabolism. The thiazolidine ring may play a critical role in binding to these enzymes due to its structural similarity to natural substrates.
Q & A
Q. What are the key steps in synthesizing 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the thiazolidinone core via cyclocondensation of thiourea derivatives with α-haloketones or esters under basic conditions.
- Step 2 : Introduction of the pyrido[1,2-a]pyrimidin-4-one scaffold through coupling reactions, often using Pd-catalyzed cross-coupling or nucleophilic substitution.
- Step 3 : Functionalization of the methylidene group (Z-configuration) via Knoevenagel condensation, requiring precise control of temperature and solvent polarity to ensure stereoselectivity .
- Optimization : Catalysts like piperidine or acetic acid are used to enhance yield (70–85%) and purity. Reaction progress is monitored via TLC, and intermediates are purified via column chromatography .
Q. How is the compound characterized post-synthesis?
Structural confirmation employs:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, with characteristic shifts for the thioxo-thiazolidinone (δ 170–175 ppm for C=O/S) and pyrimidinone (δ 160–165 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 482.08) .
- X-ray Crystallography : SHELXL refines crystal structures to resolve stereochemical ambiguities (e.g., Z-configuration of the methylidene group) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during characterization be resolved?
- Complementary Techniques : If NMR signals overlap (e.g., aromatic protons in the phenylsulfanyl group), use 2D NMR (COSY, HSQC) to assign signals unambiguously .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to verify assignments .
- Crystallographic Cross-Check : Resolve conflicting stereochemistry via single-crystal X-ray diffraction. SHELX programs are robust for refining twinned or high-symmetry crystals .
Q. What experimental design strategies optimize reaction yields and selectivity?
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). For Knoevenagel condensation, a central composite design identified ethanol as optimal for Z-selectivity (85% yield) .
- Flow Chemistry : Continuous-flow reactors improve reproducibility for exothermic steps (e.g., cyclocondensation), reducing side products by 15–20% compared to batch methods .
- In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate formation, enabling real-time adjustments .
Q. How can derivatives be designed to enhance bioactivity while maintaining structural integrity?
- Structure-Activity Relationship (SAR) Studies :
- Core Modifications : Replace the phenylsulfanyl group with electron-withdrawing substituents (e.g., -CF) to enhance metabolic stability. Evidence from similar pyrimidinones shows a 2-fold increase in half-life .
- Side Chain Engineering : Introduce hydrophilic groups (e.g., -OH, -COOH) to improve solubility without disrupting the thiazolidinone pharmacophore .
Q. What methodologies address discrepancies in biological activity across studies?
- Dose-Response Reproducibility : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability. IC values should be validated across ≥3 independent experiments .
- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific interactions, which may explain contradictory efficacy in vivo vs. in vitro .
- Metabolite Analysis : LC-MS/MS identifies active metabolites that contribute to observed bioactivity but are not accounted for in parent compound studies .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
